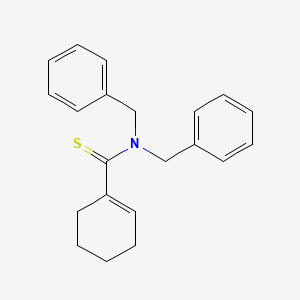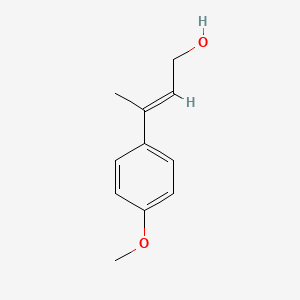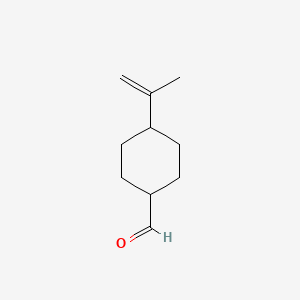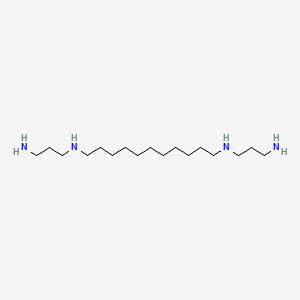
4-Methyl-6-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one is a chemical compound belonging to the class of pyranones It is characterized by a pyran ring fused with a phenylethenyl group and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2H-pyran-2-one with styrene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and pressure are critical factors in scaling up the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as Pd/C, converting the double bond in the phenylethenyl group to a single bond.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Br2, HNO3, often in the presence of a solvent like acetic acid.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 4-Methyl-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-Methyl-6-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyranone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 4-Methyl-6-phenethyl-2H-pyran-2-one
- 4-Methyl-6-(2-phenylethyl)-2H-pyran-2-one
- 4-Methyl-6-(2-phenylethenyl)chromen-2-one
Comparison: 4-Methyl-6-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the dihydropyran ring fused with a phenylethenyl group. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the double bond in the phenylethenyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
134641-64-8 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-methyl-2-(2-phenylethenyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H14O2/c1-11-9-13(16-14(15)10-11)8-7-12-5-3-2-4-6-12/h2-8,10,13H,9H2,1H3 |
InChI Key |
HGRFQOOMXRJTQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)







![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)



![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
